2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
Description
Historical Evolution of Pyrrolidine-Based Benzyl Esters in Pharmacological Research
The integration of pyrrolidine rings with benzyl ester groups traces its origins to early efforts to improve the pharmacokinetic profiles of neuroprotective and antimicrobial agents. For instance, carnitine benzyl esters demonstrated enhanced liposolubility and sustained release profiles compared to their parent compounds, enabling improved blood-brain barrier penetration. Similarly, embelin derivatives modified with benzoyl esters exhibited dual antibacterial and lipid-lowering activities, underscoring the versatility of this structural combination.
A pivotal advancement came with the development of enzyme-catalyzed polymerization techniques, where benzyl ester groups on amino acid monomers were shown to significantly boost substrate affinity for proteases like papain. This innovation allowed the synthesis of high-molecular-weight peptides with tailored secondary structures, highlighting the ester’s role in stabilizing enzyme-substrate intermediates.
Table 1: Key Milestones in Pyrrolidine-Benzyl Ester Drug Development
Structural Significance of 2-Carboxymethoxymethyl Substituents in Heterocyclic Systems
The 2-carboxymethoxymethyl group introduces both steric bulk and electronic modulation to the pyrrolidine scaffold. The methoxymethyl side chain adopts a gauche conformation, directing the carboxylate group into pseudo-axial positions, which enhances hydrogen-bonding interactions with target proteins. This spatial arrangement is critical for mimicking natural substrates in enzymatic binding pockets, as evidenced in COMT inhibitor designs where analogous substituents improved inhibitor-enzyme binding kinetics.
The benzyl ester moiety further augments the compound’s lipophilicity (logP ≈ 2.8–3.2), enabling passive diffusion across cellular membranes. Comparative studies of methyl, ethyl, and benzyl esters in carnitine derivatives revealed that the benzyl group conferred a 3.5-fold increase in plasma half-life relative to methyl analogs. This stability arises from the ester’s resistance to hepatic first-pass metabolism, a property leveraged in prodrug strategies for sustained drug release.
Figure 1: Electronic Effects of the 2-Carboxymethoxymethyl Group
- Resonance stabilization : The electron-withdrawing carboxylate group delocalizes charge across the pyrrolidine ring, reducing basicity (pKa ≈ 6.8 vs. 9.2 for unsubstituted pyrrolidine).
- Steric effects : The methoxymethyl branch creates a 1.3 Å van der Waals radius, sterically shielding the ester carbonyl from nucleophilic attack.
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)11-20-10-13-7-4-8-16(13)15(19)21-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWJDZNWOYIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132775 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353953-71-5 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353953-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid with benzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
The structural and functional attributes of 2-carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester can be contextualized by comparing it to analogous pyrrolidine and benzyl ester derivatives. Below is a detailed analysis:
Structural Analogues
Key Observations :
- Solubility : The hydroxyethoxymethyl analogue () likely exhibits improved aqueous solubility due to its hydroxyl group, whereas the carboxymethoxymethyl derivative may have intermediate polarity.
- Synthetic Accessibility: Compounds with methoxycarbonyl or hydroxy groups (e.g., ) are synthesized via straightforward coupling reactions (e.g., BOP-Cl or EDCI/HOBt), yielding 80–95% efficiency. In contrast, phosphinoyl derivatives () require specialized reagents for phosphinic acid incorporation, complicating synthesis .
Reactivity and Stability
- Benzyl Ester Stability: The formation of benzyl ester bonds is pH-dependent. Acidic conditions (pH 4) favor carboxy group reactivity (relevant to the carboxymethoxymethyl derivative), while neutral pH enhances interactions with hydroxyl or amino groups in other analogues .
- Hydrolysis Susceptibility : The carboxymethoxymethyl group may render the compound more prone to hydrolysis under basic conditions compared to methoxycarbonyl or acetoxymethyl derivatives (e.g., compound 26 in ), which are stabilized by electron-donating groups .
Biological Activity
Overview
2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring with carboxylic acid and methoxy functional groups, along with a benzyl ester moiety. Its unique structural characteristics suggest diverse interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi .
Antiviral Activity
Further investigations into the antiviral properties of this compound have shown promising results against influenza virus neuraminidase. In vitro assays revealed that it can inhibit viral replication effectively, with a calculated 50% effective concentration (EC50) of 25 µM. The mechanism appears to involve interference with viral entry or replication processes .
The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors involved in microbial metabolism or viral replication. This binding modulates their activity, leading to reduced viability or replication of pathogens.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving treatment showed a significant reduction in infection markers compared to control groups .
- Influenza Virus Inhibition : Another study focused on its application in antiviral therapy. The compound was administered to infected cell cultures, resulting in a marked decrease in viral load and improvement in cell viability compared to untreated controls .
Q & A
Q. What are the key synthetic strategies for synthesizing 2-carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester?
The synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection Steps : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups and 2-(trimethylsilyl)ethoxymethyl (SEM) esters for carboxylate protection .
- Coupling Reactions : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or ethyl(dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) for amide bond formation .
- Hydrolysis : Controlled hydrolysis using magnesium bromide or potassium carbonate to yield intermediates . Yield optimization requires inert atmospheres (e.g., nitrogen) and temperature control (e.g., 0–25°C) to minimize side reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural characterization relies on:
- NMR Spectroscopy : H and C NMR to identify chemical shifts corresponding to the pyrrolidine ring, benzyl ester, and carboxymethoxymethyl groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives .
Q. What analytical techniques are critical for assessing purity and reaction progress?
- Thin-Layer Chromatography (TLC) : Monitors reaction completion using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., ester carbonyl stretches at ~1740 cm) .
Advanced Research Questions
Q. How do reaction conditions influence yield and stereochemical outcomes?
- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes coupling reactions by balancing polarity and reagent solubility .
- Temperature : Lower temperatures (e.g., 0°C) favor kinetic control in stereoselective steps, while higher temperatures (e.g., 150°C) accelerate nucleophilic substitutions .
- Catalysts : Tetrabutylammonium fluoride (TBAF) selectively removes silyl protecting groups without disrupting ester linkages .
Q. What role do protecting groups play in the synthesis of this compound?
- TBS Groups : Protect hydroxyl moieties during coupling reactions, preventing unwanted side reactions with electrophilic reagents .
- SEM Esters : Stabilize carboxylate intermediates, enabling selective deprotection under mild conditions (e.g., TBAF in THF) .
- Benzyl Esters : Enhance solubility in organic solvents and facilitate final deprotection via hydrogenolysis .
Q. How does stereochemistry at the pyrrolidine ring affect biological activity?
- Stereoisomer-Specific Interactions : (R)-configured derivatives show higher affinity for cysteine proteases due to optimal hydrogen bonding with catalytic residues .
- Case Study : (S)-isomers of related carbamate esters exhibit reduced inhibitory activity (>50% loss) in malaria parasite assays .
Q. What challenges arise in optimizing coupling reactions for this compound?
- Competitive Side Reactions : Unprotected hydroxyl or amine groups can lead to dimerization or over-acylation. Pre-activation of carboxylates with BOP-Cl mitigates this .
- Steric Hindrance : Bulky substituents (e.g., cyclopropyl groups) require longer reaction times or elevated temperatures for efficient coupling .
Q. How do structural modifications impact its function as a protease inhibitor?
- Substituent Effects : Chloroacetyl groups (e.g., in [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl] derivatives) enhance electrophilic reactivity, improving covalent binding to protease active sites .
- Benzyl Ester Removal : Hydrolysis to the free carboxylic acid increases solubility in aqueous buffers but reduces cell membrane permeability .
Methodological Notes
- Contradictions in Data : reports higher activity for chloroacetyl derivatives, while emphasizes hydroxyethyl groups for solubility. Researchers should balance reactivity and bioavailability based on target applications.
- Best Practices : Use anhydrous solvents and rigorously exclude moisture to prevent ester hydrolysis during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
